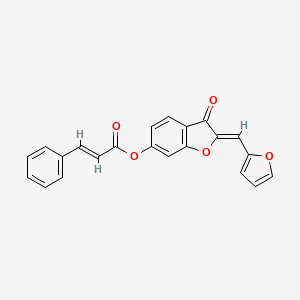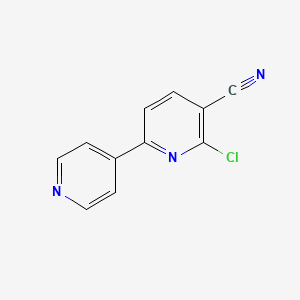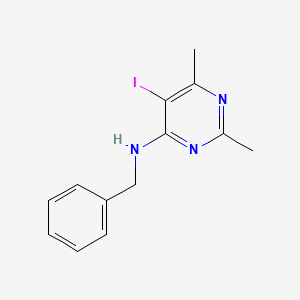
N1-(4-ethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-ethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, commonly known as EPPOM, is a chemical compound with potential applications in scientific research. This compound is a derivative of oxalamide and has been synthesized using a specific method. EPPOM has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Wirkmechanismus
EPPOM acts as a selective inhibitor of certain ion channels in the brain, particularly the Nav1.7 and Nav1.8 channels. These channels are involved in the transmission of pain signals and their inhibition can lead to analgesic effects. EPPOM binds to the intracellular side of these channels and stabilizes them in a closed state, preventing the influx of sodium ions.
Biochemical and Physiological Effects
EPPOM has been shown to have analgesic effects in animal models of pain. It has also been shown to reduce the severity of seizures in animal models of epilepsy. In addition, EPPOM has been shown to have a low toxicity profile and does not produce significant side effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EPPOM in lab experiments is its selectivity for certain ion channels, which allows for specific targeting of these channels. EPPOM also has a low toxicity profile, which makes it a safer option compared to other compounds with similar effects. However, one limitation of using EPPOM is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on EPPOM. One area of interest is the development of more potent and selective inhibitors of Nav1.7 and Nav1.8 channels. Another area of interest is the study of EPPOM's effects on other ion channels and their potential implications for the treatment of other neurological disorders. Additionally, further research is needed to determine the optimal dosage and administration of EPPOM for maximum efficacy.
Synthesemethoden
EPPOM has been synthesized using a specific method that involves the reaction of 4-ethylphenyl isocyanate with (1-(phenylsulfonyl)pyrrolidin-2-yl)methanamine. The resulting product is then treated with oxalyl chloride and triethylamine to obtain EPPOM. This method has been optimized to yield a high purity product and has been validated through various analytical techniques.
Wissenschaftliche Forschungsanwendungen
EPPOM has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been shown to inhibit the activity of certain ion channels in the brain, which can have implications for the treatment of neurological disorders such as epilepsy and chronic pain. EPPOM has also been studied for its potential use as a tool for studying ion channel function and structure.
Eigenschaften
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-2-16-10-12-17(13-11-16)23-21(26)20(25)22-15-18-7-6-14-24(18)29(27,28)19-8-4-3-5-9-19/h3-5,8-13,18H,2,6-7,14-15H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSDWJYUJFNRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-ethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-(pyridin-3-yl)isoxazol-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2947720.png)


![N-(3-chloro-4-methoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2947725.png)

![3-(2-Chlorophenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2947727.png)

![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl 2-methylbenzenecarboxylate](/img/structure/B2947730.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2947732.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2947736.png)
![N-(4-acetamidophenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2947737.png)